Cas no 112611-32-2 (1-methyl-1-azoniabicyclo[2.2.2]octan-3-one)

1-methyl-1-azoniabicyclo[2.2.2]octan-3-one structure
112611-32-2 structure
Product Name:1-methyl-1-azoniabicyclo[2.2.2]octan-3-one
CAS No:112611-32-2
MF:C8H14NO
MW:140.202862262726
CID:2609151
PubChem ID:201717
Update Time:2025-04-21

1-methyl-1-azoniabicyclo[2.2.2]octan-3-one Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-1-azoniabicyclo[2.2.2]octan-3-one
    • BDBM50416506
    • SCHEMBL10280879
    • 112611-32-2
    • 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-
    • CHEMBL1229232
    • DTXSID20276806
    • CHEMBL1209581
    • Inchi: 1S/C8H14NO/c1-9-4-2-7(3-5-9)8(10)6-9/h7H,2-6H2,1H3/q+1
    • InChI Key: LXEGNZLCWBTDGZ-UHFFFAOYSA-N
    • SMILES: O=C1C[N+]2(C)CCC1CC2

Computed Properties

  • Exact Mass: 140.107539070Da
  • Monoisotopic Mass: 140.107539070Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 17.1Ų
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